N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methylbutanamide
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Overview
Description
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methylbutanamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and potential therapeutic uses.
Mechanism of Action
Target of Action
Similar compounds with a pyrazolo[3,4-d]pyrimidine core have been reported to inhibit cyclin-dependent kinases (cdks) , which play a crucial role in cell cycle regulation.
Mode of Action
It’s suggested that compounds with similar structures can easily penetrate bacterial cells and have suitable binding interactions with their targets . In the case of CDK inhibitors, they typically function by binding to the active site of the kinase, preventing its interaction with cyclins and substrates, thereby halting cell cycle progression .
Biochemical Pathways
CDK inhibitors, for instance, affect the cell cycle by inhibiting the transition from the G1 phase to the S phase, and from the G2 phase to the M phase .
Pharmacokinetics
It’s noted that potent compounds from a similar series have a clogp value less than 4 and a molecular weight less than 400, suggesting they are likely to maintain drug-likeness during lead optimization .
Result of Action
Based on the action of similar compounds, it can be inferred that it may lead to cell cycle arrest, thereby inhibiting cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methylbutanamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the 3-chlorophenyl group and the 3-methylbutanamide moiety. Common reagents used in these steps include chlorinating agents, amides, and various catalysts to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production while maintaining consistency and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the pyrazolo[3,4-d]pyrimidine core.
Reduction: Reduction reactions may target the carbonyl groups present in the structure.
Substitution: Substitution reactions can occur at the chlorophenyl group, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenyl derivatives.
Scientific Research Applications
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methylbutanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methylbutanamide: shares structural similarities with other pyrazolo[3,4-d]pyrimidine derivatives.
3-Methoxyphenylboronic acid: and are examples of compounds with similar functional groups but different core structures.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and the pyrazolo[3,4-d]pyrimidine core, which imparts distinct biological and chemical properties.
Properties
IUPAC Name |
N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O2/c1-10(2)6-14(23)20-21-9-18-15-13(16(21)24)8-19-22(15)12-5-3-4-11(17)7-12/h3-5,7-10H,6H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWONKVYBADKEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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